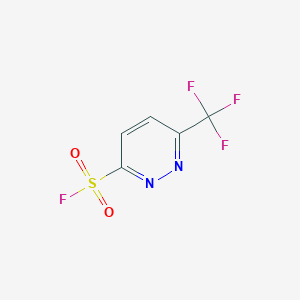
N-(4-amino-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrimidine ring, a thioether group, and a fluorobenzamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and pyrimidine rings suggests that the compound would have a planar structure in these regions. The fluorobenzamide group could introduce some steric hindrance, potentially leading to a non-planar overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the isoxazole ring is known to participate in various reactions, including cycloadditions and nucleophilic substitutions . The pyrimidine ring could also undergo a variety of reactions, including electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Anticancer Properties
The isoxazole moiety has been explored extensively for its potential as an anticancer agent. Researchers have synthesized derivatives containing the isoxazole ring and evaluated their cytotoxic effects on cancer cells. The compound you provided may exhibit antiproliferative activity, making it a candidate for further investigation in cancer therapy .
Anticonvulsant Activity
Certain isoxazole derivatives have demonstrated anticonvulsant properties. These compounds can modulate neuronal excitability and reduce seizure activity. Investigating the effects of your compound on seizure models could provide valuable insights into its potential as an antiepileptic drug .
Antimicrobial Applications
Isoxazole derivatives have shown promise as antimicrobial agents. By targeting specific microbial pathways, these compounds can inhibit bacterial growth. Your compound’s unique structure may contribute to its antimicrobial activity, warranting further studies in this area .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Isoxazole-based compounds have been investigated for their anti-inflammatory properties. Your compound might interfere with inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .
Immunomodulation
Immunosuppressant drugs are essential for managing autoimmune disorders and preventing organ rejection after transplantation. Isoxazole derivatives, including your compound, could potentially modulate immune responses. Further research is needed to explore its immunosuppressive effects .
Designing New Drugs
Finally, the isoxazole scaffold serves as a valuable building block for drug design. Medicinal chemists can modify its substituents to create novel compounds with specific pharmacological activities. Your compound’s structure offers exciting possibilities for drug development .
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target, such as an enzyme or receptor. The specific functional groups in the compound could play a key role in this interaction .
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studies to determine its mechanism of action if it’s being considered for use as a drug .
Propiedades
IUPAC Name |
N-[4-amino-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O4S/c1-8-6-11(24-28-8)20-12(25)7-29-17-22-14(19)13(16(27)23-17)21-15(26)9-2-4-10(18)5-3-9/h2-6H,7H2,1H3,(H,21,26)(H,20,24,25)(H3,19,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAQNZLHGSKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603532.png)
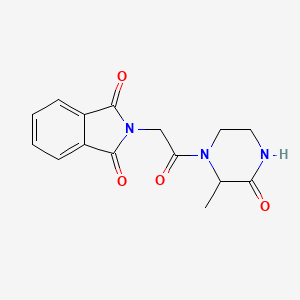
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2603538.png)
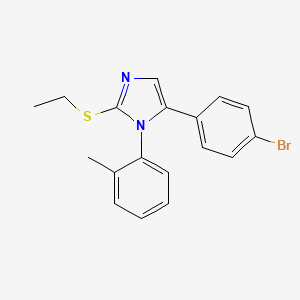
![5-amino-N-(2-ethoxyphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2603541.png)
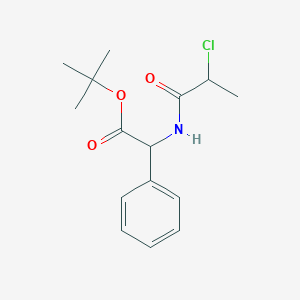

![4-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2603547.png)
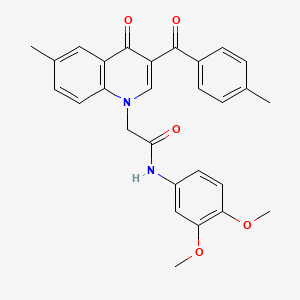
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/no-structure.png)
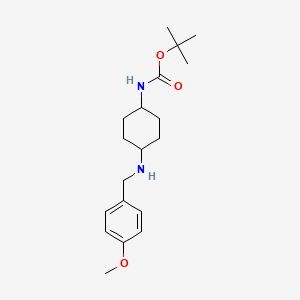
![3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603553.png)
